molecular formula C25H22N2O4S2 B2955652 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine CAS No. 1115373-10-8

3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine

Cat. No.: B2955652
CAS No.: 1115373-10-8
M. Wt: 478.58
InChI Key: FBQMTNYDSAKCFB-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions using 3-methoxybenzoyl chloride.

    Incorporation of the N2-(4-methylphenyl) group: This step may involve amination reactions using 4-methylaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions may target the sulfonyl or carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Thiophene derivatives are often used in the development of conductive polymers and organic semiconductors.

Biology

    Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene, 3-bromothiophene.

    Sulfonyl compounds: Compounds like benzenesulfonamide, p-toluenesulfonyl chloride.

    Benzoyl compounds: Compounds like benzoyl chloride, 4-methoxybenzoyl chloride.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-11-13-18(14-12-16)27-25-24(33(29,30)20-9-4-3-5-10-20)21(26)23(32-25)22(28)17-7-6-8-19(15-17)31-2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMTNYDSAKCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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